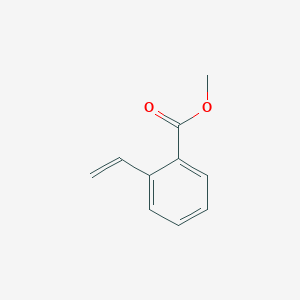

Methyl 2-ethenylbenzoate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-ethenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-8-6-4-5-7-9(8)10(11)12-2/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHUYCIKFIKENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501863 | |

| Record name | Methyl 2-ethenylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27326-44-9 | |

| Record name | Methyl 2-ethenylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Ethenylbenzoate

Classical Synthetic Approaches for Vinylic Esters

Classical methods for the synthesis of methyl 2-ethenylbenzoate typically involve two key transformations: the formation of the methyl ester and the introduction of the ethenyl (vinyl) group. These steps can be performed in different orders, either by first creating the vinyl-substituted benzoic acid followed by esterification, or by introducing the vinyl group onto a pre-existing methyl benzoate (B1203000) scaffold.

Esterification Reactions for Methyl Benzoate Derivatives

The most direct classical route to this compound is the esterification of 2-vinylbenzoic acid. The Fischer-Speier esterification, a long-established and reliable method, is commonly employed for this purpose. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol, in this case, methanol (B129727), to drive the equilibrium towards the ester product. masterorganicchemistry.comlibretexts.org The reaction is reversible, and to achieve high yields, it is crucial to either use a large excess of the alcohol or remove the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.comlibretexts.org

Key features of Fischer esterification include its operational simplicity and the use of inexpensive and readily available starting materials and catalysts, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com

Another classical, though less direct, method is transvinylation. This involves the reaction of a carboxylic acid with a vinyl ester, such as vinyl acetate (B1210297), often in the presence of a metal catalyst. google.comgoogle.com While this method is more commonly used for the synthesis of vinyl esters directly from carboxylic acids, it represents a classical approach to forming vinylic ester bonds.

Introduction of the Ethenyl Moiety via Olefination Strategies

The Wittig reaction stands as a cornerstone of classical olefination chemistry and provides a powerful tool for converting a carbonyl group into an alkene. masterorganicchemistry.comorganic-chemistry.org To synthesize this compound using this approach, a suitable precursor such as methyl 2-formylbenzoate (B1231588) would be reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide is typically generated in situ by treating a phosphonium (B103445) salt, like methyltriphenylphosphonium (B96628) bromide, with a strong base. total-synthesis.comnih.gov

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. masterorganicchemistry.comtotal-synthesis.com The choice of base and reaction conditions can influence the stereoselectivity of the alkene formation, although for a terminal alkene like this compound, this is not a concern. organic-chemistry.org

Catalytic Synthesis Pathways for this compound

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches. These include transition metal-catalyzed cross-coupling reactions and organocatalytic systems.

Transition Metal-Catalyzed Coupling Reactions

The Heck-Mizoroki reaction is a prominent palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would typically involve the coupling of a methyl 2-halobenzoate (e.g., methyl 2-iodobenzoate (B1229623) or methyl 2-bromobenzoate) with ethylene (B1197577) gas or a vinylating agent in the presence of a palladium catalyst and a base. wikipedia.orgrug.nl A key step in the catalytic cycle is the migratory insertion of the alkene into the palladium-aryl bond, followed by β-hydride elimination to release the product and regenerate the active catalyst. nih.gov

A specific example demonstrated the successful Heck reaction of methyl 2-iodobenzoate with an allylic alcohol using a ligandless Pd(OAc)₂ catalyst, highlighting the feasibility of this approach for ortho-substituted benzoates. rug.nl

| Reactants | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iodobenzene, Methyl Acrylate (B77674) | PdCl₂(PPh₃)₂ | Et₃N | CH₃CN | 80 | - | science.gov |

| p-Bromoanisole, 2-Ethylhexyl Acrylate | Pd/C | - | - | 190 | - | rug.nl |

| Methyl 2-Iodobenzoate, Allylic Alcohol | Pd(OAc)₂ | Et₃N | CH₃CN | - | - | rug.nl |

Table 1: Examples of Heck Reaction Conditions for the Synthesis of Substituted Alkenes.

Olefin metathesis, particularly cross-metathesis catalyzed by ruthenium complexes such as Grubbs catalysts, offers another powerful method for forming the ethenyl group. nobelprize.orgorganic-chemistry.org This reaction involves the exchange of alkylidene fragments between two different alkenes. To synthesize this compound, a potential strategy would be the cross-metathesis of a suitable ortho-substituted methyl benzoate containing a terminal alkene with a simple alkene partner, or a more complex metathesis reaction involving a precursor that can generate the vinyl group in situ. While direct examples for this compound are not prevalent, the high functional group tolerance of modern Grubbs catalysts makes this a viable synthetic route. researchgate.netnih.gov

Interestingly, Grubbs-type catalysts have also been shown to catalyze the transvinylation of carboxylic acids with vinyl acetate, demonstrating a dual catalytic activity. nih.govresearchgate.netacs.org

Organocatalytic Systems in Ethenylbenzoate Formation

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a significant field in synthetic chemistry. For the synthesis of ethenylbenzoate derivatives, organocatalytic approaches can offer mild and metal-free alternatives.

One notable example involves the rhodium-catalyzed asymmetric hydroformylation of ethyl 2-vinylbenzoate using a BIBOP-type ligand, which is an organophosphorus compound. nih.gov This reaction introduces a formyl group and a hydrogen atom across the double bond, leading to an enantioenriched aldehyde. Subsequent reduction and in situ lactonization yielded 4-methyl-3,4-dihydroisocoumarin with high enantioselectivity. nih.gov While this example modifies the vinyl group rather than creating it, it showcases the application of organocatalysis in the functionalization of vinylbenzoate systems.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in any synthetic procedure.

In Fischer esterification , the primary method to enhance yield is to shift the reaction equilibrium to the product side. This is typically achieved by using a large excess of the alcohol (methanol) or by the continuous removal of water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.comlibretexts.org Studies have shown that increasing the molar ratio of alcohol to carboxylic acid significantly improves the ester yield. masterorganicchemistry.com

For the Wittig reaction , the choice of base, solvent, and temperature can be critical, particularly for the stereoselectivity of the resulting alkene. For non-stabilized ylides, such as the one used to form a terminal alkene, the reaction is often performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity. total-synthesis.com The choice of a strong, non-nucleophilic base like n-butyllithium or sodium hydride is common for generating the ylide from the corresponding phosphonium salt. organic-chemistry.orgtotal-synthesis.com

In Heck reactions , several parameters can be tuned to optimize the outcome. The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂, Pd/C), the ligand (if any), the base (e.g., Et₃N, K₂CO₃), the solvent (e.g., CH₃CN, DMF), and the temperature all play significant roles. rug.nlnih.govmisuratau.edu.ly For instance, ligandless catalyst systems may require higher temperatures, while the use of specific phosphine (B1218219) ligands can enable reactions at lower temperatures and with lower catalyst loadings. rug.nl The nature of the halide in the aryl halide substrate also affects reactivity, with iodides generally being more reactive than bromides. wikipedia.org

| Reaction Type | Parameter to Optimize | Effect on Yield/Selectivity |

| Fischer Esterification | Molar ratio of alcohol to acid | Increasing excess of alcohol drives equilibrium, increasing yield. masterorganicchemistry.com |

| Fischer Esterification | Removal of water | Continuous removal of water shifts equilibrium, increasing yield. libretexts.org |

| Wittig Reaction | Base selection | Strong, non-nucleophilic bases are needed for non-stabilized ylides. total-synthesis.com |

| Wittig Reaction | Temperature | Lower temperatures can improve control and selectivity. total-synthesis.com |

| Heck Reaction | Catalyst/Ligand system | Choice affects reactivity, required temperature, and catalyst loading. rug.nl |

| Heck Reaction | Base and Solvent | Influence reaction rate and catalyst stability. nih.gov |

Table 2: Key Optimization Parameters for Synthetic Methodologies.

Solvent Effects on Reaction Efficacy

The solvent is a critical component in the synthesis of this compound, as it not only dissolves reactants but also significantly influences reaction rates and pathways. In palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling, the polarity of the solvent plays a pivotal role. researchgate.net

Research Findings: Generally, polar aprotic solvents are favored for many cross-coupling reactions. Solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (B52724) can accelerate the reaction by stabilizing charged intermediates and transition states that form during the catalytic cycle. mdpi.comku.edu For instance, in the Heck reaction, which may involve the coupling of methyl 2-halobenzoate with an ethene source, the use of polar solvents enhances the rate of the oxidative addition step and subsequent migratory insertion. nih.gov

The choice of solvent can also impact the competition between desired and undesired reaction pathways. In some cases, increasing solvent polarity favors the desired substitution product over byproducts from elimination reactions. cem.com However, the relationship is not always straightforward. In SN2 reactions, polar protic solvents can sometimes retard the reaction rate by forming hydrogen bonds with nucleophiles, thereby inhibiting their reactivity. ku.edu

For Suzuki-type couplings, which might involve reacting methyl 2-halobenzoate with a vinylboronic acid derivative, the reaction can be performed in a variety of solvents, including organic, aqueous, or biphasic systems. harvard.edu The ability to use water-based systems offers significant environmental and cost benefits. The solubility of reactants, particularly the base required for the transmetalation step, is a key consideration in solvent selection. harvard.edu

| Solvent | Type | Dielectric Constant (Approx.) | General Effect on Cross-Coupling Efficacy |

|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | 37 | Often promotes high reaction rates by stabilizing polar intermediates. mdpi.com |

| Acetonitrile (CH3CN) | Polar Aprotic | 36 | Commonly used; effective for Heck-type reactions. rug.nl |

| Toluene | Nonpolar | 2.4 | Used in some coupling reactions, particularly Wittig-type syntheses. google.com |

| Dioxane | Nonpolar Ether | 2.2 | Frequently used in Suzuki couplings, often with water. harvard.edu |

| Water (H2O) | Polar Protic | 80 | Enables "green" chemistry approaches and can be used in biphasic Suzuki reactions. harvard.eduorganic-chemistry.org |

Temperature and Pressure Influence on Product Distribution

Temperature and pressure are fundamental physical parameters that directly control the kinetics and thermodynamics of the synthesis. Optimizing these conditions is crucial for maximizing the yield of this compound while minimizing the formation of impurities.

Pressure becomes a significant variable when volatile reactants like ethylene are used or when reactions are conducted in sealed vessels above the solvent's boiling point, a common scenario in microwave-assisted synthesis. cem.com Microwave heating allows for rapid and uniform heating of the reaction mixture, which can dramatically shorten reaction times. organic-chemistry.org The resulting increase in pressure within the sealed vessel allows for the use of low-boiling point solvents at temperatures well above their atmospheric boiling points, which can significantly enhance reaction rates. cem.com However, controlling the pressure is essential to ensure safety and reaction reproducibility. For highly stable inorganic materials, synthesis might occur at extreme temperatures and pressures, but for organic molecules like this compound, conditions are typically much milder. rsc.org

| Parameter Change | Effect on Reaction Rate | Potential Influence on Product Distribution |

|---|---|---|

| Increase Temperature | Generally increases | May increase side product formation (e.g., diarylation, isomerization); can lead to catalyst degradation. rug.nl |

| Decrease Temperature | Generally decreases | May improve selectivity by disfavoring side reactions with higher activation energies. |

| Increase Pressure (in sealed vessel) | Can increase rate by raising effective temperature and concentration of volatile reagents. cem.com | Can alter reaction pathways; requires careful control for safety and consistency. |

| Microwave Heating | Significantly increases rate due to rapid, efficient heating. organic-chemistry.org | May improve yields and reduce side products by minimizing reaction time. |

Catalyst Loading and Ligand Design Considerations

The palladium catalyst is the cornerstone of Heck and Suzuki reactions. Its efficiency is determined by the palladium source, the catalyst loading (the amount used relative to the reactants), and, most importantly, the structure of the organic ligand coordinated to the palladium center.

Research Findings: A primary goal in modern catalysis is to minimize catalyst loading to reduce costs and residual metal content in the final product, which is particularly important in pharmaceutical applications. rug.nl Early cross-coupling reactions often required high catalyst loadings (e.g., >1 mol%). However, the development of sophisticated ligands has enabled dramatic reductions in catalyst loading, in some cases to the parts-per-million (ppm) level, while achieving high turnover numbers (TON) and turnover frequencies (TOF). organic-chemistry.org

The design of the ligand is paramount. For cross-coupling reactions, bulky and electron-rich phosphine ligands are often highly effective. sigmaaldrich.com These characteristics promote the formation of the active, coordinatively unsaturated Pd(0) species and facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.orguwindsor.ca The Buchwald dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) and N-heterocyclic carbenes (NHCs) are examples of ligand classes that have revolutionized palladium-catalyzed cross-coupling, enabling reactions of challenging substrates under mild conditions with very low catalyst loadings. sigmaaldrich.comnih.gov

The stability of the catalyst is also a key consideration. Modern approaches include the development of "precatalysts," which are stable, air-tolerant palladium(II) complexes that generate the active palladium(0) catalyst in situ. rsc.org Modifying the structure of these precatalysts, for example by replacing a chloride ligand with a mesylate, can improve their stability and expand the range of applicable phosphine ligands. rsc.org Palladacycles are another class of highly stable precatalysts that can withstand higher temperatures and are less sensitive to air and moisture. rug.nllibretexts.org

| Catalyst System Component | Design Consideration | Impact on Synthesis |

|---|---|---|

| Palladium Precursor | Simple salts (e.g., Pd(OAc)2) vs. Precatalysts (e.g., Buchwald G3/G4) | Precatalysts are more stable, air-tolerant, and generate the active catalyst more reliably. sigmaaldrich.comrsc.org |

| Ligand Electron-Donating Ability | Electron-rich ligands (e.g., dialkylbiaryl phosphines) | Increases electron density on Pd, facilitating oxidative addition and enhancing catalytic activity. sigmaaldrich.com |

| Ligand Steric Bulk | Bulky ligands (e.g., with t-butyl or cyclohexyl groups) | Promotes formation of monoligated Pd(0) species, which are highly reactive, and accelerates reductive elimination. nih.gov |

| Catalyst Loading | High (mol%) vs. Low (ppm) | Advanced ligands allow for significantly lower loadings, reducing cost and metal contamination. organic-chemistry.orgnih.gov |

Elucidation of Reaction Mechanisms and Pathways Involving Methyl 2 Ethenylbenzoate

Mechanistic Investigations of Ethenyl Group Reactivity

The ethenyl group, being a carbon-carbon double bond conjugated with the benzene (B151609) ring, is susceptible to various addition reactions.

Electrophilic addition to the ethenyl group of methyl 2-ethenylbenzoate proceeds via a mechanism common to styrenic compounds. ucalgary.ca The reaction is initiated by the attack of an electrophile (E+) on the electron-rich π-system of the double bond. ibchem.comnumberanalytics.com This leads to the formation of a carbocation intermediate. lasalle.edu

The regioselectivity of the addition is governed by the stability of this carbocation. The attack of the electrophile occurs at the terminal carbon of the vinyl group, resulting in the formation of a benzylic carbocation. This intermediate is stabilized by resonance with the adjacent benzene ring, making it significantly more stable than the alternative primary carbocation that would form if the electrophile added to the other carbon. ucalgary.cachemguide.co.uk The reaction concludes with the nucleophilic attack on the stable benzylic carbocation to yield the final addition product. lasalle.edu

A general mechanism is as follows:

Electrophilic Attack: The electrophile (E+) is attacked by the π-electrons of the ethenyl group.

Formation of Benzylic Carbocation: A stable benzylic carbocation intermediate is formed.

Nucleophilic Attack: A nucleophile (Nu-) attacks the carbocation, forming the final product.

This pathway is characteristic of reactions such as hydrohalogenation and hydration. ucalgary.ca For example, the addition of hydrogen halides (HX) follows this mechanism, with the hydrogen ion acting as the initial electrophile. lasalle.edu

The ethenyl group of this compound can also undergo radical addition reactions, most notably in polymerization processes. Free-radical polymerization is initiated by a radical species (I•) generated from an initiator molecule, such as AIBN or benzoyl peroxide. scispace.com

The mechanism involves three main stages:

Initiation: The initiator decomposes to form free radicals, which then add to the ethenyl group of a monomer molecule to create a new, larger radical intermediate.

Propagation: The newly formed radical intermediate adds to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer.

Termination: The polymerization process is concluded when two growing radical chains combine (combination) or when one radical abstracts a hydrogen from another (disproportionation).

Recent studies have explored the difunctionalization of styrenes, including methyl 2-vinylbenzoate, through a radical/polar crossover approach. uni-regensburg.de For instance, a carboxyl-sulfonylated product can be formed, indicating the involvement of radical species in the process. uni-regensburg.de The inhibition of such reactions by radical scavengers like TEMPO further supports the presence of radical intermediates. uni-regensburg.de

The vinyl group of this compound can act as a dienophile in cycloaddition reactions, particularly the Diels-Alder reaction. libretexts.org The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. uc.pt The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, a role fulfilled by the substituted benzene ring in this molecule. libretexts.org

A specific example is the iron-catalyzed dehydrogenative [4+2] cycloaddition of N-alkyl anilines with alkenes like methyl-2-vinylbenzoate to synthesize quinolines. nih.govscispace.com This reaction demonstrates the utility of the vinyl group in constructing complex heterocyclic systems. nih.gov The mechanism, while complex, involves the formation of new carbon-carbon bonds in a manner that creates a new six-membered ring fused to the original benzene ring.

Transformations Involving the Methyl Ester Functionality

The methyl ester group is primarily susceptible to nucleophilic acyl substitution reactions, such as transesterification and hydrolysis. libretexts.org

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. asianpubs.org This reaction can be catalyzed by either an acid or a base. asianpubs.org

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester by the acid catalyst. libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol molecule (R'-OH). This attack forms a tetrahedral intermediate. Following a series of proton transfers, the original methoxy (B1213986) group (-OCH3) is eliminated as methanol (B129727), and the new ester is formed after deprotonation. libretexts.org

Base-Catalyzed Mechanism: In the presence of a base, such as an alkoxide (R'O-), the reaction proceeds via nucleophilic attack of the alkoxide on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating the methoxide (B1231860) ion (CH3O-) as a leaving group to yield the new ester. neptjournal.com Non-nucleophilic bases like LiHMDS have also been shown to effectively catalyze the transesterification of benzoate (B1203000) esters. researchgate.net

The efficiency of transesterification can be influenced by the nature of the alcohol and the reaction conditions. Studies have shown that various alcohols, including phenols and aliphatic alcohols, can be used. rsc.org

| Catalyst Type | General Steps | Intermediate |

| Acid-Catalyzed | 1. Protonation of C=O2. Nucleophilic attack by R'-OH3. Proton transfer4. Elimination of CH3OH | Tetrahedral Intermediate |

| Base-Catalyzed | 1. Nucleophilic attack by R'-O-2. Elimination of CH3O- | Tetrahedral Intermediate |

This table provides a simplified overview of transesterification mechanisms.

Hydrolysis is the cleavage of the ester back into its constituent carboxylic acid and alcohol, which for this compound are 2-ethenylbenzoic acid and methanol. ucoz.com This reaction can be performed under acidic or basic conditions. quora.com

Acid-Catalyzed Hydrolysis: The mechanism for acid-catalyzed hydrolysis is the reverse of acid-catalyzed esterification. ucoz.com It begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by water. libretexts.org A tetrahedral intermediate is formed, and after proton transfers, methanol is eliminated as a leaving group, yielding the carboxylic acid. libretexts.org

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion (OH-) acts as the nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide ion (-OCH3). The newly formed carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt. masterorganicchemistry.com An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid. masterorganicchemistry.comgoogle.com This process is termed "saponification" and is practically irreversible because the final deprotonation step drives the reaction to completion. ucoz.com

Studies on sterically hindered methyl benzoates have shown that hydrolysis can be achieved at high temperatures in water or dilute alkaline solutions. psu.edu

| Condition | Key Steps | Final Product (before workup) |

| Acidic | 1. Protonation of C=O2. Nucleophilic attack by H2O3. Elimination of CH3OH | Carboxylic Acid |

| Basic | 1. Nucleophilic attack by OH-2. Elimination of CH3O-3. Deprotonation | Carboxylate Salt |

This table summarizes the key steps in the hydrolysis of the benzoate ester.

Nucleophilic Acyl Substitution at the Ester Carbonyl

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including esters like this compound. lscollege.ac.in This reaction involves the replacement of a leaving group on an acyl carbon by a nucleophile. The process is not a direct, one-step displacement (like an SN2 reaction) but rather proceeds through a characteristic two-step addition-elimination mechanism. masterorganicchemistry.com

Two common examples of nucleophilic acyl substitution for an ester are saponification and transesterification.

Saponification (Base-Catalyzed Hydrolysis): This reaction involves the hydrolysis of the ester using a strong base, such as sodium hydroxide (NaOH). The hydroxide ion (OH⁻) acts as the nucleophile, attacking the ester carbonyl to form the tetrahedral intermediate. youtube.com The subsequent elimination of the methoxide leaving group yields a carboxylic acid. However, under the basic reaction conditions, the newly formed carboxylic acid is immediately deprotonated by the strong base (methoxide or hydroxide) in a highly favorable acid-base reaction, forming a carboxylate salt (sodium 2-ethenylbenzoate). masterorganicchemistry.comyoutube.com An acidic workup is required in a separate step to protonate the carboxylate and isolate the neutral 2-ethenylbenzoic acid. masterorganicchemistry.com

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reacting it with a different alcohol, such as ethanol (B145695) (CH₃CH₂OH), under acidic conditions would protonate the carbonyl oxygen, activating the ester toward attack by the neutral ethanol nucleophile. lscollege.ac.in After proton transfer steps and elimination of methanol, the product is ethyl 2-ethenylbenzoate. To drive the equilibrium towards the desired product, a large excess of the new alcohol is typically used. masterorganicchemistry.com

| Reaction Type | Nucleophile | Typical Catalyst | Intermediate | Product |

|---|---|---|---|---|

| Saponification | Hydroxide (OH⁻) | Base (e.g., NaOH) | Tetrahedral Alkoxide | 2-Ethenylbenzoate Salt |

| Transesterification | Alcohol (R'OH) | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | Tetrahedral Alkoxide | New Ester (R' 2-Ethenylbenzoate) |

Aromatic Ring Transformations and Their Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. The mechanism generally occurs in two steps: the initial attack of the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the removal of a proton from the carbon atom that formed the new bond, which restores the ring's aromaticity. grabmyessay.commasterorganicchemistry.com

In this compound, the regiochemical outcome of EAS is dictated by the combined influence of the two substituents on the benzene ring: the methyl ester group (-COOCH₃) and the ethenyl (vinyl) group (-CH=CH₂).

Methyl Ester Group (-COOCH₃): This group is an electron-withdrawing group due to the polarity of the carbonyl and the inductive effect of the oxygen atoms. It deactivates the aromatic ring, making it less reactive towards electrophiles than benzene. Through resonance, it can be seen to place a partial positive charge on the ortho and para positions, thereby directing incoming electrophiles to the meta position. aiinmr.com

Ethenyl Group (-CH=CH₂): This group is considered a weakly activating group. It can donate electron density to the ring via resonance, stabilizing the arenium ion when the attack occurs at the ortho and para positions. Therefore, it is an ortho, para-director.

The substitution pattern on this compound is a result of the competition between these two directing effects. The ester at position 1 directs meta (to positions 3 and 5), while the ethenyl group at position 2 directs ortho (to position 3, as position 1 is blocked) and para (to position 5). In this case, both groups reinforce the direction of electrophilic attack to positions 3 and 5. Given that position 3 is ortho to the activating ethenyl group and meta to the deactivating ester group, it is a likely site of substitution. Similarly, position 5 is para to the activating ethenyl group and meta to the deactivating ester group, making it another favorable site. The precise ratio of products would depend on the specific reaction conditions and the steric bulk of the incoming electrophile.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| -COOCH₃ (Methyl Ester) | 1 | Electron-Withdrawing | Deactivating | Meta (Positions 3 & 5) |

| -CH=CH₂ (Ethenyl) | 2 | Electron-Donating (Resonance) | Activating (Weak) | Ortho, Para (Positions 3 & 5) |

Radical aromatic functionalization offers alternative pathways to form new bonds on an aromatic ring, distinct from electrophilic or nucleophilic substitution. These reactions involve radical intermediates and can enable transformations that are otherwise difficult to achieve. For a substrate like this compound, radical reactions could target the aromatic ring or the ethenyl side chain. Focusing on the aromatic ring, functionalization can occur through mechanisms involving the addition of a radical to the benzene ring.

One general pathway involves the generation of a radical species, which then adds to the aromatic π-system. This addition disrupts the aromaticity and forms a resonance-stabilized radical intermediate. For this intermediate to become a stable, substituted aromatic product, it must undergo an oxidation step, often coupled with deprotonation, to reform the aromatic ring.

Recent developments have highlighted various methods for radical functionalization:

Radical Alkenylation: This process allows for the direct introduction of an alkenyl group. rsc.org While this compound already possesses a vinyl group, this type of chemistry could be used with other radical precursors to further functionalize the ring.

Radical Peroxidation: The introduction of a peroxy group (-OOR) onto an aromatic ring can be achieved using radical initiators and a peroxide source like tert-butyl hydroperoxide (TBHP). beilstein-journals.org The mechanism often involves metal catalysis to generate tert-butoxy (B1229062) or tert-butylperoxy radicals, which then attack the aromatic ring. beilstein-journals.org

Radical Trifluoromethylation: The trifluoromethyl group (-CF₃) is highly valued in medicinal and materials chemistry. Radical methods, using reagents like sodium trifluoromethanesulfinate (Langlois reagent) under photoredox catalysis conditions, can install this group onto aromatic rings. researchgate.net The reaction proceeds via the generation of the trifluoromethyl radical (•CF₃), which adds to the aromatic substrate.

The regioselectivity of radical attack on the this compound ring would be complex, influenced by the stability of the resulting radical intermediate and the nature of the specific radical species involved.

| Reaction Type | Radical Source Example | General Mechanism | Potential Product Type |

|---|---|---|---|

| Peroxidation | tert-Butyl hydroperoxide (TBHP) + Catalyst | Addition of •OOR radical, followed by oxidation | Peroxy-substituted arene |

| Trifluoromethylation | CF₃SO₂Na (Langlois reagent) + Photocatalyst | Addition of •CF₃ radical, followed by oxidation | Trifluoromethyl-substituted arene |

| Alkylation | Aliphatic Aldehydes + Catalyst | Addition of alkyl radical, followed by oxidation | Alkyl-substituted arene |

Isotopic Labeling and Mechanistic Probes

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracking the position of specific atoms throughout a chemical transformation. thieme-connect.de By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C or ¹⁴C), chemists can follow the labeled atom's fate using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry. nih.gov This provides unambiguous evidence for bond formations, bond breakages, and molecular rearrangements.

A classic example of this method's power is the elucidation of the benzyne (B1209423) mechanism in nucleophilic aromatic substitution of halobenzenes that lack strong electron-withdrawing groups. When chlorobenzene-1-¹⁴C (chlorobenzene labeled with radioactive ¹⁴C at the carbon bearing the chlorine) was reacted with potassium amide (KNH₂), the resulting aniline (B41778) product showed the ¹⁴C label distributed almost equally between position 1 (the ipso-carbon) and position 2 (the ortho-carbon). masterorganicchemistry.com This "scrambling" of the label could not be explained by a direct substitution mechanism. Instead, it provided strong evidence for a symmetric benzyne intermediate, where the incoming nucleophile (⁻NH₂) could attack either carbon of the triple bond, leading to the observed product distribution. masterorganicchemistry.com

For this compound, isotopic labeling could be hypothetically employed to probe the mechanisms discussed:

Nucleophilic Acyl Substitution: Labeling the carbonyl carbon with ¹³C would allow for tracking this specific carbon during saponification or transesterification, confirming that it remains as the carbonyl carbon in the final product. Labeling the methyl group of the ester with ¹³C or deuterium (B1214612) would confirm its departure as methanol during these reactions.

Electrophilic Aromatic Substitution: To definitively determine the regioselectivity of an EAS reaction, one could use a substrate with ¹³C-labeled ring carbons. Analysis of the product via ¹³C-NMR would precisely identify the position(s) of substitution.

Rearrangements: In reactions where skeletal rearrangements are possible, such as certain carbocation-mediated processes, isotopic labeling is invaluable. libretexts.org A ¹³C label at a specific position in the ethenyl group or the aromatic ring of this compound could be used to track any migration of these groups during a reaction.

| Isotope | Analytical Technique | Mechanistic Question | Example Application for this compound |

|---|---|---|---|

| ¹³C | NMR Spectroscopy, Mass Spectrometry | Tracing carbon backbones, identifying substitution sites | Confirming regioselectivity in EAS by labeling ring carbons. |

| ¹⁴C | Radiochemical Analysis | Tracing carbon atoms, especially in degradation studies | Probing for symmetric intermediates (e.g., a hypothetical aryne). |

| ²H (Deuterium) | NMR, Mass Spectrometry, IR | Probing kinetic isotope effects, tracing H-atoms | Determining if C-H bond breaking is the rate-determining step in EAS. |

Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₀H₁₀O₂ |

| Methoxide | CH₃O⁻ |

| Sodium Hydroxide | NaOH |

| 2-Ethenylbenzoic acid | C₉H₈O₂ |

| Sodium 2-ethenylbenzoate | C₉H₇NaO₂ |

| Ethanol | C₂H₅OH |

| Ethyl 2-ethenylbenzoate | C₁₁H₁₂O₂ |

| Methanol | CH₃OH |

| Benzene | C₆H₆ |

| tert-Butyl hydroperoxide (TBHP) | C₄H₁₀O₂ |

| Sodium trifluoromethanesulfinate | CF₃NaO₂S |

| Trifluoromethyl radical | •CF₃ |

| Chlorobenzene | C₆H₅Cl |

| Potassium amide | KNH₂ |

| Aniline | C₆H₅NH₂ |

Scarcity of Research Data Impedes Comprehensive Analysis of this compound Polymerization

General principles of polymer chemistry can provide a theoretical framework for how this compound might behave in various polymerization reactions. However, without specific experimental data, any discussion on its polymerization kinetics, the influence of different initiators and catalysts, reactivity ratios with other monomers, and the characteristics of resulting polymers would be largely speculative.

The available literature does offer insights into the polymerization of analogous compounds, which can suggest potential behaviors of this compound. For instance, studies on vinyl benzoate indicate that it can undergo free-radical polymerization, and research on substituted styrenes provides a basis for understanding how the ethenyl group might react. Nevertheless, the electronic and steric effects of the ortho-methyl ester group in this compound would uniquely influence its reactivity, making direct extrapolation from other monomers unreliable.

Due to the absence of specific experimental findings for this compound in the areas of homopolymerization kinetics, anionic and cationic polymerization investigations, copolymerization reactivity ratios, and the synthesis of statistical and block copolymers, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested detailed outline. Further empirical research is required to elucidate the specific polymerization characteristics of this compound.

Polymerization Research of Methyl 2 Ethenylbenzoate

Polymer Architecture and Microstructure Control

The stereochemistry, or tacticity, of a polymer chain significantly influences its physical properties. For poly(vinyl esters), including poly(vinyl benzoate), stereocontrol in radical polymerization has been achieved using specific solvents and additives. nih.gov Research has shown that the radical polymerization of vinyl benzoate (B1203000) in the presence of fluoroalcohols can lead to the formation of isotactically-rich polymers. nih.govresearchgate.net This effect is attributed to hydrogen-bonding interactions between the solvent and the ester groups of the monomer and the growing polymer chain, which sterically guides the incoming monomer unit. nih.gov

Furthermore, Lewis acids have also been employed to influence the stereochemistry of vinyl ester polymerization. sci-hub.se For instance, aluminum tri-tert-butoxide has been shown to affect the tacticity of poly(vinyl acetate), suggesting that similar strategies could be applied to methyl 2-ethenylbenzoate to control its microstructure. sci-hub.se The synthesis of optically active copolymers from chiral derivatives of 4-vinylbenzoate further highlights the potential for fine stereochemical control in these systems. acs.org

Table 2: Effect of Fluoroalcohol Solvent on the Tacticity of Poly(vinyl benzoate) via Radical Polymerization Illustrative data based on findings for vinyl benzoate.

| Solvent | Tacticity (mm/mr/rr) | Dominant Tacticity |

| Bulk (No Solvent) | (approx. 20/50/30) | Heterotactic |

| Fluoroalcohol | (mm > rr) | Isotactic-rich |

Source: Adapted from Habaue & Okamoto, 2001. nih.gov

The synthesis of branched polymers can be achieved by copolymerizing vinyl monomers with multivinyl monomers or by using specific chain transfer agents in a one-pot process. google.comcardiff.ac.uk Patents describe general processes for creating branched polymers from a variety of vinyl monomers, including vinyl benzoic acid isomers, using radical addition-fragmentation chain transfer agents. googleapis.comgoogle.com This "Strathclyde route" allows for the formation of polymers with branches upon branches, leading to hyperbranched structures. cardiff.ac.uk

Cross-linked networks are typically formed post-polymerization. For polymers derived from vinyl esters, such as poly(vinyl alcohol) (PVA) which is obtained by the hydrolysis of poly(vinyl acetate), cross-linking can be achieved using various agents like glutaraldehyde (B144438) or maleic acid. academicjournals.orgresearchgate.net This creates a three-dimensional network, transforming the material into a hydrogel with modified physical and mechanical properties. nih.gov Ultraviolet irradiation in the presence of a sensitizer (B1316253) like sodium benzoate is another method to induce cross-linking in PVA films. researchgate.net It is conceivable that poly(this compound) could be similarly cross-linked, or its hydrolyzed derivative could undergo these reactions. google.com

Post-Polymerization Modification of Poly(this compound)

Post-polymerization modification is a powerful strategy for introducing functionality into a pre-formed polymer. For polymers containing ester groups, such as poly(this compound), the primary route for modification is through the hydrolysis of the ester to a carboxylic acid.

The resulting poly(methyl 2-carboxy-ethenylbenzoate) would possess reactive carboxylic acid groups along its chain. These groups are versatile handles for a variety of subsequent reactions. For example, as demonstrated with poly(4-vinylbenzoic acid), the carboxylic acid functionality can be coupled with molecules containing amino or hydroxyl groups through standard esterification or amidation reactions. core.ac.uk This allows for the attachment of a wide range of functional molecules, drugs, or other polymers, leading to the creation of new materials with tailored properties. core.ac.ukresearchgate.net

Chemical Derivatization of Residual Ethenyl Groups

The residual ethenyl groups along the backbone of poly(this compound) are amenable to a variety of addition reactions. Among the most efficient and widely utilized of these is the thiol-ene reaction. This reaction proceeds via a radical-mediated addition of a thiol to the double bond, offering high yields and orthogonality, meaning it does not interfere with the ester functionality present in the polymer.

The thiol-ene modification is typically initiated by either UV irradiation or a thermal initiator. The reaction involves the addition of a thiyl radical across the ethenyl double bond, followed by a chain transfer step where the resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, thereby regenerating the thiyl radical and propagating the reaction. A variety of thiols can be employed, allowing for the introduction of diverse functional groups.

Research findings have demonstrated the successful application of thiol-ene chemistry to polymers with pendant vinyl groups. wiley-vch.de For instance, the modification of 1,2-polybutadiene with various thiols under UV irradiation has been extensively studied. researchgate.net These studies provide a strong basis for the expected reactivity of poly(this compound). The reaction is generally fast and can be carried out under mild conditions. The degree of functionalization can be controlled by the stoichiometry of the reactants and the reaction time.

Below is a representative data table summarizing the expected outcomes of thiol-ene modifications on poly(this compound) with various functional thiols, based on analogous polymer systems.

Table 1: Thiol-Ene Modification of Poly(this compound)

| Thiol Reagent | Functional Group Introduced | Initiator | Solvent | Expected Conversion (%) |

|---|---|---|---|---|

| 1-Dodecanethiol | Alkyl Chain | UV (365 nm) | THF | >95 |

| Mercaptoethanol | Hydroxyl | AIBN | Toluene | >90 |

| Thioglycolic Acid | Carboxylic Acid | UV (365 nm) | DMF | >95 |

Functionalization of Ester Moieties within the Polymer Backbone

The ester groups within the poly(this compound) backbone provide another avenue for chemical modification, primarily through hydrolysis and amidation reactions. These transformations alter the side-chain structure, leading to polymers with significantly different properties.

Hydrolysis: The hydrolysis of the methyl ester groups converts the polymer into poly(2-vinylbenzoic acid). This reaction is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and an organic solvent to ensure miscibility. The resulting poly(2-vinylbenzoic acid) is a polyelectrolyte, exhibiting pH-responsive solubility and the ability to coordinate with metal ions. The conversion of a similar polymer, poly(methyl p-vinylbenzoate), to poly(p-vinylbenzoic acid) is a well-established process. google.com

Amidation: The direct amidation of the ester groups with primary or secondary amines offers a route to a wide range of functional polyacrylamides. While the direct amidation of non-activated esters can be challenging, the use of catalysts or activated intermediates can facilitate this transformation. nih.gov For instance, the amidation of poly(methyl acrylate) has been successfully achieved using a catalytic amount of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). digitellinc.com Another approach involves the use of amines with an additional hydrogen-bond-donating group, which has been shown to accelerate the amidation of polymers with pendant ester groups. nih.gov These methods are expected to be applicable to poly(this compound), allowing for the introduction of various amide functionalities.

The following table summarizes typical conditions and expected outcomes for the functionalization of the ester moieties in poly(this compound).

Table 2: Functionalization of Ester Moieties in Poly(this compound)

| Reaction | Reagent(s) | Catalyst/Conditions | Product | Expected Conversion (%) |

|---|---|---|---|---|

| Hydrolysis | Sodium Hydroxide | Water/Dioxane, Reflux | Poly(2-vinylbenzoic acid) | >98 |

| Amidation | Benzylamine | TBD | Poly(N-benzyl-2-vinylbenzamide) | >90 |

| Amidation | Ethanolamine | Heat | Poly(N-(2-hydroxyethyl)-2-vinylbenzamide) | >95 |

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides precise information about the chemical environment of the hydrogen atoms in a molecule. In Methyl 2-ethenylbenzoate, the ethenyl (vinyl) and aromatic protons can be clearly distinguished and assigned based on their chemical shifts and coupling patterns.

The chemical shifts for the protons of a related compound, methyl 4-vinylbenzoate, have been reported in deuterated chloroform (B151607) (CDCl₃). rsc.org The methyl protons (s, 3H) appear at δ 3.91 ppm. The vinyl protons show distinct signals: one proton at δ 5.38 ppm (d, J = 10.8 Hz, 1H), another at δ 5.86 ppm (d, J = 17.6 Hz, 1H), and the third at δ 6.75 ppm (dd, J = 17.6 Hz, 10.8 Hz, 1H). The aromatic protons appear as two doublets at δ 7.46 ppm (d, J = 8.4 Hz, 2H) and δ 7.99 ppm (d, J = 8.4 Hz, 2H). rsc.org While these values are for the 4-substituted isomer, they provide a good reference for the expected regions in the spectrum of this compound. Generally, protons on sp³-hybridized carbons absorb at higher fields, while those on sp²-hybridized carbons, like vinyl and aromatic protons, are found at lower fields. libretexts.org

Table 1: Representative ¹H NMR Chemical Shift Ranges for Different Proton Types.

| Type of Hydrogen | Chemical Shift (δ) ppm |

|---|---|

| Primary alkyl (R-CH₃) | 0.8 - 1.0 pdx.edu |

| Secondary alkyl (R-CH₂-R) | 1.2 - 1.4 pdx.edu |

| Vinylic (C=C-H) | 4.5 - 6.5 libretexts.org |

| Aromatic (Ar-H) | 6.5 - 8.0 libretexts.org |

| Methyl ester (RCOOCH₃) | ~3.7 libretexts.org |

Note: These are general ranges and can be influenced by the specific molecular structure and solvent.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. pressbooks.pub The chemical shifts in ¹³C NMR are spread over a much wider range (up to 200 ppm) compared to ¹H NMR, which often allows for the resolution of individual carbon signals. pressbooks.pub

For this compound, distinct signals are expected for the methyl carbon, the carbonyl carbon, the ethenyl carbons, and the aromatic carbons. docbrown.info The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum (160-180 ppm). oregonstate.edu The sp² hybridized carbons of the aromatic ring and the ethenyl group will appear in the approximate range of 120-150 ppm. oregonstate.edulibretexts.org The sp³ hybridized methyl carbon of the ester group will be observed at a much higher field, typically around 50-60 ppm. pressbooks.pub

For the related compound 2-vinylbenzoic acid, the ¹³C NMR spectrum in CDCl₃ shows signals at δ 173.1 (C=O), 140.8, 136.2, 133.3, 131.5, 127.8, 127.7, 127.2, and 117.0. rsc.org These values give an indication of the expected chemical shifts for the carbon atoms in this compound.

Table 2: Typical ¹³C NMR Chemical Shift Ranges.

| Carbon Environment | Chemical Shift (δ) ppm |

|---|---|

| Alkyl (C-C) | 5 - 40 libretexts.org |

| Alkoxy (C-O) | 50 - 80 |

| Alkene (C=C) | 100 - 150 libretexts.org |

| Aromatic (Ar-C) | 110 - 160 libretexts.org |

| Carbonyl (Ester, C=O) | 160 - 180 oregonstate.edu |

Note: These are general ranges and actual values depend on the specific molecular context.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. osaka-u.ac.jpharvard.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. researchgate.net For this compound, COSY would show correlations between the adjacent protons on the ethenyl group and between neighboring protons on the aromatic ring. This helps to definitively assign the protons within these spin systems.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). researchgate.netacs.org This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the methyl group will correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). osaka-u.ac.jpacs.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, HMBC would show a correlation between the methyl protons and the carbonyl carbon, as well as between the ethenyl protons and the aromatic carbons.

Together, these 2D NMR experiments provide a comprehensive picture of the molecular structure of this compound, allowing for unambiguous assignment of all proton and carbon signals. acs.org

Dynamic NMR (DNMR) spectroscopy is used to study time-dependent processes such as conformational changes or chemical exchange. unibas.it The rate of these processes can influence the appearance of NMR spectra. copernicus.org

For this compound, rotation around the single bonds connecting the ethenyl group and the ester group to the aromatic ring can lead to different conformations. nih.govauremn.org.br At room temperature, if the rotation is fast on the NMR timescale, time-averaged signals are observed. copernicus.org However, by lowering the temperature, it may be possible to slow down this rotation to the point where distinct signals for different conformers can be observed. unibas.it This allows for the determination of the energy barriers to rotation and the relative populations of the different conformers. rsc.org Such studies provide valuable insights into the flexibility and preferred three-dimensional shape of the molecule in solution. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman for Bond Analysis and Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule, which are characteristic of the types of chemical bonds present.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying functional groups in a molecule. docbrown.info The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are specific to the bonds and their environment. libretexts.org

For this compound, the FTIR spectrum will exhibit characteristic absorption bands for the key functional groups:

C=O Stretch (Ester) : A strong absorption band is expected in the region of 1735-1750 cm⁻¹ for the carbonyl group of the saturated ester. pressbooks.pubspectroscopyonline.com

C=C Stretch (Aromatic and Ethenyl) : Absorptions for the carbon-carbon double bonds of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. libretexts.org The ethenyl C=C stretch is also expected in this range, often around 1640-1680 cm⁻¹. pressbooks.pub

C-O Stretch (Ester) : Esters show strong C-O stretching bands. For this compound, two bands are expected, one for the C-O bond between the carbonyl carbon and the oxygen, and another for the O-CH₃ bond, typically in the 1000-1300 cm⁻¹ range. spectroscopyonline.com

=C-H Stretch (Aromatic and Ethenyl) : The stretching vibrations of the sp² C-H bonds of the aromatic and ethenyl groups are typically observed above 3000 cm⁻¹, in the range of 3010-3100 cm⁻¹. libretexts.org

C-H Stretch (Alkyl) : The C-H stretching of the methyl group will appear in the 2850-3000 cm⁻¹ region. libretexts.org

=C-H Bending (Ethenyl) : Out-of-plane bending vibrations for the vinyl group can provide information about the substitution pattern and are typically found in the 650-1000 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound.

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Ester | C=O Stretch | 1735 - 1750 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Ethenyl | C=C Stretch | 1640 - 1680 |

| Ester | C-O Stretch | 1000 - 1300 |

| Aromatic/Ethenyl | =C-H Stretch | 3010 - 3100 |

| Methyl | C-H Stretch | 2850 - 3000 |

| Ethenyl | =C-H Bend | 650 - 1000 |

Note: These are approximate ranges and can vary based on the specific molecular environment.

Raman Spectroscopy for Vibrational Fingerprinting and Polymerization Kinetics

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about a molecule's vibrational modes, offering a unique "fingerprint." For this compound, the Raman spectrum is characterized by specific peaks corresponding to its distinct functional groups: the vinyl substituent, the aromatic ring, and the methyl ester group. Key vibrational modes include the C=C stretching of the vinyl group, aromatic ring breathing modes, and the C=O stretching of the ester.

This technique is particularly powerful for monitoring polymerization kinetics in real-time. semi.ac.cnirdg.org The polymerization of this compound proceeds through the reaction of its vinyl group (C=C). The intensity of the Raman band associated with the vinyl C=C stretch, typically found around 1630 cm⁻¹, is directly proportional to the concentration of the unreacted monomer. By monitoring the decrease in the intensity of this specific peak over time, the rate of monomer consumption and thus the kinetics of the polymerization can be accurately determined without the need for sample extraction or preparation. irdg.orgrsc.org

| Expected Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

|---|---|---|

| ~3060 | C-H Stretch (Aromatic) | Benzene (B151609) Ring |

| ~1720 | C=O Stretch | Ester |

| ~1630 | C=C Stretch | Vinyl Group |

| ~1600 | C=C Stretch (Ring Breathing) | Benzene Ring |

| ~1250 | C-O Stretch | Ester |

| ~1000 | Ring Breathing Mode (Trigonal) | Benzene Ring |

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that dramatically amplifies the Raman signal of molecules adsorbed onto or very near to a nanostructured metallic surface, such as gold or silver. acs.orgnih.gov This enhancement, which can be by factors of 10⁸ or more, allows for the detection of analytes at extremely low concentrations, making it ideal for trace analysis. nih.govmdpi.com The SERS effect arises from two primary mechanisms: electromagnetic enhancement, caused by localized surface plasmon resonances on the metallic nanostructures, and chemical enhancement, resulting from charge-transfer interactions between the analyte and the substrate. acs.orgnih.gov

For the trace analysis of this compound, the molecule would be adsorbed onto a SERS-active substrate. The aromatic ring system and the ester group's oxygen atoms can interact with the metal surface, facilitating the enhancement. acs.org This interaction would lead to a significant amplification of the molecule's characteristic Raman bands, particularly those of the aromatic ring. This allows for the detection and identification of this compound in complex matrices where its concentration is too low for conventional Raman spectroscopy. mdpi.com The technique provides the same detailed vibrational fingerprint as standard Raman but with vastly superior sensitivity. acs.org

Mass Spectrometry (MS) for Molecular Weight and Product Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns. etamu.edu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or more decimal places. researchgate.net This precision allows for the determination of a molecule's elemental formula from its exact mass. While standard mass spectrometry might identify this compound as having a nominal mass of 162, HRMS can measure its exact mass, which is 162.06808 Da for the molecular formula C₁₀H₁₀O₂. echemi.comchemsrc.com This capability is crucial for distinguishing between isomers—molecules that have the same nominal mass and elemental formula but different structures. lcms.cznih.gov For example, this compound and 2-Indancarboxylic acid are isomers, but they have slightly different exact masses due to the mass defect of their constituent atoms, a difference only detectable by HRMS. nih.gov

| Compound | Molecular Formula | Nominal Mass (Da) | Exact Mass (Da) |

|---|---|---|---|

| This compound | C₁₀H₁₀O₂ | 162 | 162.06808 |

| 2-Indancarboxylic Acid | C₁₀H₁₀O₂ | 162 | 162.06808 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu A sample mixture is first vaporized and separated into its individual components in the GC column based on volatility and interaction with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. etamu.edu

For this compound, GC-MS analysis serves two main purposes: assessing its purity and identifying its structure through a unique fragmentation pattern. The retention time from the GC provides one layer of identification, while the mass spectrum provides a molecular fingerprint. etamu.edu When subjected to electron impact (EI) ionization, the molecule fragments in a predictable way. The mass spectrum would show a molecular ion peak (M⁺·) at m/z 162, confirming its molecular weight. Key fragments would arise from the cleavage of the ester group, such as the loss of a methoxy (B1213986) radical (·OCH₃) to yield a peak at m/z 131, and the formation of the o-vinylbenzoyl cation at m/z 131, which can further lose carbon monoxide (CO) to form a fragment at m/z 103. The benzoyl cation (from cleavage of the vinyl group and rearrangement) at m/z 105 is also a common fragment in similar structures. nih.govlibretexts.org

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Notes |

|---|---|---|

| 162 | [C₁₀H₁₀O₂]⁺· | Molecular Ion (M⁺·) |

| 131 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of CO from benzoyl) |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polymer Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of large molecules like polymers. nih.gov It allows for the ionization of macromolecules directly from a solution into the gas phase with minimal fragmentation. nih.govnih.gov When analyzing a sample of poly(this compound), ESI-MS produces a series of peaks corresponding to the different oligomer chains in the polymer distribution. rsc.org

Each peak in the resulting spectrum represents a polymer chain of a specific length (n = number of monomer units) that has acquired one or more charges (z), typically by adducting with ions like Na⁺ or H⁺. mdpi.com The spectrum thus displays a distribution of m/z values. From this distribution, crucial information such as the mass of the repeating monomer unit, the mass of the end-groups, the average molecular weight, and the polydispersity of the polymer sample can be determined. nih.govrsc.org Tandem MS (MS/MS) can further be used to fragment specific oligomer ions to confirm the polymer's structure and end-groups. mdpi.com

| Example m/z | Proposed Ion Identity (assuming Na⁺ adduct and specific end-groups) | Number of Monomer Units (n) |

|---|---|---|

| 1005.5 | [Endgroup₁ + (C₁₀H₁₀O₂)₆ + Endgroup₂ + Na]⁺ | 6 |

| 1167.6 | [Endgroup₁ + (C₁₀H₁₀O₂)₇ + Endgroup₂ + Na]⁺ | 7 |

| 1329.7 | [Endgroup₁ + (C₁₀H₁₀O₂)₈ + Endgroup₂ + Na]⁺ | 8 |

| 1491.8 | [Endgroup₁ + (C₁₀H₁₀O₂)₉ + Endgroup₂ + Na]⁺ | 9 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. nepjol.info This technique is primarily used to study molecules containing chromophores, which are functional groups with π-electrons that can undergo electronic transitions. nepjol.info

This compound possesses a conjugated system composed of the aromatic benzene ring, the ethenyl (vinyl) group, and the carbonyl group of the ester. This extended π-system acts as a chromophore, absorbing UV radiation. The absorption of photons excites electrons from a π bonding orbital to a π* antibonding orbital (a π → π* transition). nih.gov Due to the conjugation between the benzene ring and the vinyl group, the energy gap for this transition is lowered compared to that of benzene alone, resulting in absorption at a longer wavelength (a bathochromic or red shift). The presence of the carbonyl group further influences the electronic structure and the absorption spectrum. The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, will show one or more absorption maxima (λ_max) that are characteristic of the molecule's specific electronic structure. rsc.org

| Chromophore System | Electronic Transition Type | Expected Wavelength Region |

|---|---|---|

| Benzene Ring | π → π | ~255 nm |

| Conjugated Styrene-like System | π → π | > 255 nm (Red-shifted) |

| Carbonyl Group | n → π* | Longer wavelength, weak intensity |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction is an indispensable technique for determining the three-dimensional arrangement of atoms within a crystalline solid. arizona.edu This method provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise molecular structure of a compound in its crystalline state. umass.edunih.gov For this compound, an SCXRD analysis would provide detailed information on its molecular geometry, including the planarity of the molecule and the torsional angles between the ester group, the aromatic ring, and the vinyl group.

An SCXRD study of this compound would also reveal how the molecules pack in the crystal lattice. This includes identifying any intermolecular interactions, such as C-H···π or π-π stacking interactions, which can influence the compound's physical properties. nih.govresearchgate.net

Table 2: Hypothetical Data from a Single Crystal XRD Analysis of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (Å3) | Value |

| Z | 4 |

Note: The values in this table are hypothetical and would need to be determined experimentally.

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to study the degree of crystallinity in a solid sample. americanpharmaceuticalreview.com Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline or powdered sample. americanpharmaceuticalreview.com

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of materials science. researchgate.net Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. PXRD is the primary tool for identifying and distinguishing between different polymorphic forms, as each polymorph will produce a unique diffraction pattern. americanpharmaceuticalreview.com While no specific studies on the polymorphism of this compound were found, PXRD would be the essential technique to investigate this phenomenon.

Furthermore, PXRD can be used to determine the degree of crystallinity of a sample. nih.govktu.lt Amorphous materials lack long-range order and produce a broad "halo" in their diffraction pattern, whereas crystalline materials produce sharp, well-defined peaks. americanpharmaceuticalreview.com By analyzing the integrated intensity of the crystalline peaks relative to the amorphous halo, the percentage of crystallinity can be estimated. This is particularly relevant in the context of polymers derived from this compound, where the degree of crystallinity can significantly impact the material's mechanical and thermal properties. ed.ac.uk

Computational and Theoretical Investigations of Methyl 2 Ethenylbenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. These methods have been widely applied to study aromatic esters and vinyl compounds, offering a robust framework for understanding the properties of methyl 2-ethenylbenzoate. DFT calculations can provide accurate predictions of electronic structure, reaction pathways, and spectroscopic data. tcsedsystem.eduiau.irirjweb.com

The electronic character of this compound is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. academie-sciences.fr A smaller gap typically suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the vinyl-substituted benzene (B151609) ring, which is the more electron-rich part of the molecule, while the LUMO is anticipated to be distributed over the carbonyl group of the ester function. This distribution dictates the molecule's behavior in chemical reactions, with the HOMO region being susceptible to electrophilic attack and the LUMO region to nucleophilic attack.

A hypothetical DFT calculation at the B3LYP/6-311++G(d,p) level of theory could yield the following representative energy values for this compound, based on analogous computations for related molecules like styrene (B11656) and methyl benzoate (B1203000). irjweb.comnih.govscispace.com

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -1.55 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

This table presents hypothetical values for illustrative purposes, derived from studies on structurally similar compounds.

Computational methods are instrumental in mapping out potential reaction pathways and identifying the associated transition states. sumitomo-chem.co.jpresearchgate.net For this compound, a relevant reaction to investigate would be its hydroformylation, which introduces a formyl group to the vinyl moiety. DFT calculations can model the reaction mechanism, including the coordination of the catalyst, insertion of the vinyl group, and subsequent steps leading to the final aldehyde product. uva.nl

The process involves calculating the Gibbs free energy of reactants, intermediates, transition states, and products. The transition states are identified as saddle points on the potential energy surface, and their structures provide insight into the geometry of the activated complex. For instance, in a rhodium-catalyzed hydroformylation, calculations could predict the activation energies for the formation of both the linear and branched aldehyde isomers, thereby explaining the regioselectivity of the reaction. uva.nl These theoretical investigations are crucial for optimizing reaction conditions and designing more efficient catalysts. acs.orgmdpi.com

Theoretical calculations are highly effective in predicting various spectroscopic properties, which aids in the interpretation of experimental data. tcsedsystem.eduresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. tcsedsystem.edu For this compound, the predicted shifts would show distinct signals for the vinyl protons, aromatic protons, and the methyl protons of the ester group. These theoretical values, when compared with experimental spectra, help in the definitive assignment of each resonance.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.govresearchgate.net For this compound, characteristic vibrational modes include the C=O stretching of the ester, C=C stretching of the vinyl group, and various C-H bending and stretching modes of the aromatic ring. The calculated frequencies are often scaled to correct for anharmonicity and to improve agreement with experimental data. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. nih.govnih.gov The predicted UV-Vis spectrum for this compound would likely show absorptions corresponding to π-π* transitions within the aromatic ring and the conjugated system formed by the vinyl group. A study on styrene, a similar chromophore, predicted a strong absorption in the UV region. nih.gov

A representative table of predicted spectroscopic data is shown below.

| Spectroscopy | Predicted Parameter | Value |

|---|---|---|

| ¹³C NMR | C=O Chemical Shift | ~167 ppm |

| IR | C=O Stretch Frequency | ~1725 cm⁻¹ |

| UV-Vis | λ_max (π-π*) | ~250 nm |

These values are illustrative and based on data from analogous compounds such as methyl benzoate and styrene. nih.govnih.gov

Detailed vibrational analysis involves calculating the harmonic vibrational frequencies and assigning them to specific molecular motions. nih.govrsc.org These calculations are typically performed using DFT methods. For this compound, the calculated vibrational spectrum would be complex, with numerous modes corresponding to the stretching, bending, and torsional motions of the various functional groups.

The assignment of these calculated frequencies is facilitated by visualizing the atomic displacements for each mode. For example, a strong absorption around 1725 cm⁻¹ would be assigned to the C=O stretching vibration of the ester group. bhu.ac.in The C=C stretching of the vinyl group would appear around 1630 cm⁻¹, while the aromatic C-C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the aromatic ring and vinyl group are expected above 3000 cm⁻¹. mdpi.comresearchgate.net The accuracy of these predictions can be enhanced by applying scaling factors to the calculated frequencies. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

|---|---|---|

| ν(C=O) | 1725 | Ester carbonyl stretch |

| ν(C=C) | 1632 | Vinyl C=C stretch |

| ν(C-O) | 1250 | Ester C-O stretch |

| δ(CH₂) | 910 | Vinyl out-of-plane bend |

This table presents hypothetical scaled frequency values for illustrative purposes, based on studies of methyl benzoate and other vinyl-aromatic compounds. nih.govrsc.orgmdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The conformational flexibility of this compound is primarily governed by rotation around two key single bonds: the C(aryl)-C(vinyl) bond and the C(aryl)-C(ester) bond. The planarity of the molecule is favored by the conjugation between the vinyl group, the benzene ring, and the ester group.

Computational studies on related molecules like styrene and benzaldehyde (B42025) suggest that the barrier to rotation around the C(aryl)-C(vinyl) bond would be significant due to the loss of π-conjugation in the non-planar transition state. unifr.chresearchgate.net Similarly, the rotation of the ester group relative to the benzene ring also has an energetic barrier, as observed in studies of methyl benzoate. researchgate.net The most stable conformer is expected to be planar or near-planar to maximize electronic delocalization.

DFT calculations can be used to construct a potential energy surface by systematically rotating these bonds and calculating the energy at each step. This analysis reveals the low-energy conformations and the energy barriers separating them. For this compound, steric hindrance between the ortho-vinyl group and the ester group could influence the preferred orientation and the height of the rotational barriers, potentially leading to a non-planar ground state conformation. Studies on similar sterically hindered systems have shown that even small substituents can significantly impact rotational barriers and conformational preferences. acs.orgnih.govescholarship.org

| Rotational Bond | Estimated Rotational Barrier (kcal/mol) | Basis of Estimation |

|---|---|---|

| C(aryl)-C(vinyl) | ~3-5 | Analogy to styrene and substituted styrenes |

| C(aryl)-C(ester) | ~5-7 | Analogy to methyl benzoate and its derivatives |